molecular formula C18H27ClN4O3S B5394121 Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride

Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride

Cat. No.: B5394121
M. Wt: 415.0 g/mol
InChI Key: LQEUKEDTGKJRKD-UHFFFAOYSA-N
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Description

Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by its complex molecular structure, which includes a benzoate core, a piperazine ring, and a thioamide group. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the benzoate derivative.

    Addition of the Thioamide Group: The thioamide group is added through a reaction with butanoyl isothiocyanate, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale esterification: using automated reactors.

    Continuous flow synthesis:

    Batch processing: for the addition of the thioamide group, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Piperazines: From substitution reactions.

Scientific Research Applications

Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate biochemical pathways, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(butanoylamino)-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-(butanoylcarbamothioylamino)-4-(piperazin-1-yl)benzoate
  • Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate

Uniqueness

Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S.ClH/c1-4-5-16(23)20-18(26)19-14-12-13(17(24)25-3)6-7-15(14)22-10-8-21(2)9-11-22;/h6-7,12H,4-5,8-11H2,1-3H3,(H2,19,20,23,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUKEDTGKJRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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